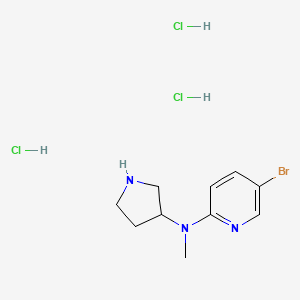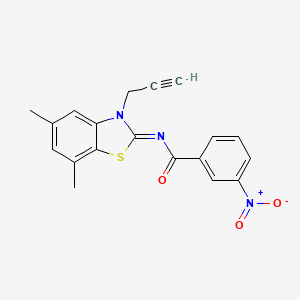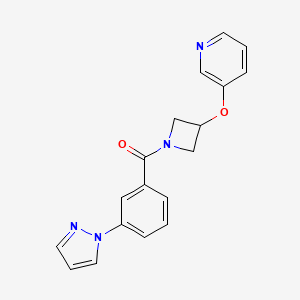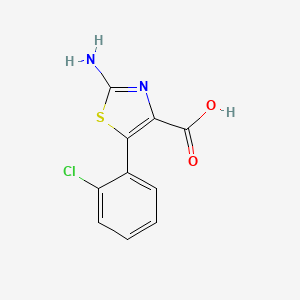
5-Bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;trihydrochloride is a chemical compound with the CAS Number: 2551117-82-7 . It has a molecular weight of 365.53 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H14BrN3.3ClH/c1-14(9-4-5-12-7-9)10-3-2-8(11)6-13-10;;;/h2-3,6,9,12H,4-5,7H2,1H3;3*1H . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a salt . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Novel Derivative Synthesis
Research on related bromo-substituted pyridine and pyrimidine compounds has led to the development of new chemical derivatives with potential applications in medicinal chemistry and drug development. For instance, the treatment of certain bromo-substituted pyrimidines with methylhydrazine or secondary amines has yielded new pyrimido[4,5-e][1,3,4]thiadiazine derivatives and amino-substituted pyrimidines, indicating a method for synthesizing new compounds with potentially useful biological activities (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Catalysis and Chemical Transformations
Studies have also focused on the selective amination of polyhalopyridines, which is crucial for synthesizing amino-substituted pyridines—a key structure in many pharmaceuticals. Research demonstrates that using a palladium-Xantphos complex can achieve high yields and excellent chemoselectivity in the amination of bromo-chloropyridines, highlighting the potential for creating diverse chemical libraries for drug discovery (Ji, Li, & Bunnelle, 2003).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, such as thiazolo[4,5-d]pyrimidines, from bromo-substituted pyrimidines has been reported. These compounds are obtained by reacting the bromo-substituted pyrimidines with isothiocyanates, demonstrating a pathway to diversify heterocyclic compound libraries, which are valuable in the development of new therapeutic agents (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Development of Synthetic Methodologies
Research has explored the synthesis of complex molecular structures from simpler bromo-substituted compounds. For example, the development of new synthetic routes to create 2-pyrrolin-5-ones and their application in target-oriented synthesis demonstrates the versatility of bromo-substituted compounds in synthesizing biologically relevant molecules (Cores, Estévez, Villacampa, & Menéndez, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3.3ClH/c1-14(9-4-5-12-7-9)10-3-2-8(11)6-13-10;;;/h2-3,6,9,12H,4-5,7H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZXVXMILSPDIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)C2=NC=C(C=C2)Br.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrCl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;trihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2555486.png)

![1-(benzylsulfanyl)-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2555491.png)
![4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2555492.png)
![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(5-fluoropyridin-3-yl)methanone](/img/structure/B2555493.png)



![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2555500.png)
![3-(2-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2555502.png)
![benzyl (2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)carbamate](/img/structure/B2555504.png)